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Compound of Interest

Compound Name: Benzene, (1-ethoxyethenyl)-

Cat. No.: B15178028

Disclaimer: The provided CAS number 6230-62-2 is associated with multiple chemical entities
in various databases, including (1-Ethoxyvinyl)benzene and O-Methyl-L-tyrosine. However,
based on the context of the query for an in-depth technical guide with biological data, this
document focuses on a biologically active flavonoid, 2-(3,4-dimethoxyphenyl)-5,7-
dimethoxychromen-4-one, and related compounds for which significant research and
experimental data are available.

Core Compound Profile: 2-(3,4-
dimethoxyphenyl)-5,7-dimethoxychromen-4-one

This technical guide details the properties and biological activities of the flavone class of
compounds, with a specific focus on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
and its analogs. Flavones are a class of flavonoids characterized by a backbone of 2-
phenylchromen-4-one[1]. These compounds are of significant interest to researchers and drug
development professionals due to their diverse pharmacological activities, including anti-
inflammatory, antioxidant, and potential therapeutic effects in metabolic disorders[2][3].

Physicochemical Properties

The physicochemical properties of flavones are crucial for their pharmacokinetic and
pharmacodynamic profiles. While specific experimental data for 2-(3,4-dimethoxyphenyl)-5,7-
dimethoxychromen-4-one is not exhaustively available in public domains, computed properties
for structurally similar flavonoids provide valuable insights.
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Value (Computed for
Property L. Reference
similar flavones)

Molecular Formula C19H1807 [4]
Molecular Weight 358.3 g/mol [4]
XLogP3 2.7 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor

CZuntg p ! 4]
Rotatable Bond Count 5 [4]
Topological Polar Surface Area  92.9 A2 [4]

Biological Activity

Recent studies have highlighted the potential of substituted flavones in addressing metabolic
diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis
(NASH)[5][6]. One promising compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-
4-one, has demonstrated significant lipid-lowering effects in hepatocytes[5][6].

Biological .
Compound o IC50 Value Cell Line Reference
Activity

5,7-dimethoxy-2-

3,4,5-

( _ Inhibition of lipid

trimethoxypheno ) 322+£2.1uM Huh7 [5][6]
accumulation

Xy)-chromen-4-

one

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings.
The following sections describe the synthesis and biological evaluation protocols for the
aforementioned flavones.
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General Synthesis of Substituted 2-(substituted
phenoxy)chromen-4-one

A general procedure for the synthesis of the flavone core involves a two-step process starting

from substituted 4H-chromen-4-onesJ[5].

Step 1: Synthesis of Substituted 2-(1,2,4-triazol-1-yl)chromen-4-one

Dissolve one equivalent of the substituted 4H-chromen-4-one and 2-6 equivalents of 1,2,4-
triazole in dry DMF to create a 0.2 M solution.

Add 1.5 equivalents of molecular iodine and anhydrous K2CQO3 to the mixture.

Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer
Chromatography (TLC).

Upon completion, quench the reaction with a sodium thiosulfate solution.

Extract the product with dichloromethane (DCM), wash with brine, and dry over anhydrous
MgSO4.

Filter the organic layers and concentrate in vacuo to obtain the crude product[5].

Step 2: Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one

Add one equivalent of the substituted 2-(1H-1,2,4-triazol-1-yl)chromen-4-one to dry DMF or
1,4-dioxane to make a 0.1 M solution.

Dissolve three equivalents of a phenolic compound in the solution and stir at 80 °C until the
solution is clear.

Add 3-6 equivalents of anhydrous K2CO3 or Cs2CO3 to the mixture at a constant
temperature of 80 °C.

Monitor the reaction progress by TLC.

After completion, dilute the reaction mixture with water and partition with ethyl acetate[5].
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In Vitro Evaluation of Lipid Accumulation

The inhibitory effect of the synthesized compounds on lipid accumulation can be assessed in a
cellular model of NAFLD.

o Cell Culture: Culture Huh7 human hepatoma cells in Dulbecco's Modified Eagle Medium
(DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C
in a 5% CO2 atmosphere.

 Induction of Lipid Accumulation: Treat the Huh7 cells with oleic acid (OA) to induce the
formation of lipid droplets, mimicking the conditions of NAFLD.

e Compound Treatment: Treat the OA-induced Huh7 cells with varying concentrations of the
synthesized flavones.

o High-Content Screening: Utilize high-content screening microscopy to quantify the
accumulation of lipid droplets within the cells. This is often done by staining the lipid droplets
with a fluorescent dye (e.g., Nile Red).

o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which
represents the concentration of the compound required to inhibit 50% of the lipid
accumulation[5][6].

Signaling Pathway

The mechanism of action for the lipid-lowering effects of 5,7-dimethoxy-2-(3,4,5-
trimethoxyphenoxy)-chromen-4-one involves the upregulation of peroxisome proliferator-
activated receptor gamma coactivator 1a (PGC1a)[5][6]. PGCla is a master regulator of
mitochondrial biogenesis and fatty acid oxidation.

Below is a DOT script representation of the proposed signaling pathway.
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Caption: Proposed mechanism of action for the reduction of lipid accumulation.

Conclusion

The flavone 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs represent a
promising class of compounds for the development of novel therapeutics targeting metabolic
disorders like NAFLD and NASH. Their mechanism of action, involving the upregulation of
PGCl1a, offers a clear pathway for further investigation and optimization. The experimental
protocols provided herein serve as a foundation for researchers to build upon in the pursuit of
more effective treatments for these prevalent diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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